molecular formula C26H26BrN3O3 B455175 N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE

N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE

Cat. No.: B455175
M. Wt: 508.4g/mol
InChI Key: UEZKDZBIGAAYBO-UHFFFAOYSA-N
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Description

N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE is a synthetic organic compound with a molecular formula of C26H26BrN3O3 and a molecular weight of 508.4 g/mol. This compound is characterized by the presence of a brominated pyrazole ring, a phenyl group, and a furan ring, making it a complex and intriguing molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the bromination of pyrazole, followed by the formation of the phenyl group through a Friedel-Crafts alkylation reaction. The furan ring is then introduced via a cyclization reaction. Each step requires specific reagents and conditions, such as the use of bromine for bromination, aluminum chloride as a catalyst for Friedel-Crafts alkylation, and acidic or basic conditions for cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring may interact with enzymes or receptors, modulating their activity. The phenyl and furan rings contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Shares the brominated pyrazole ring.

    Phenylfuramide: Contains both phenyl and furan rings.

    Sec-butylphenol: Includes the sec-butylphenoxy group.

Uniqueness

N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26BrN3O3

Molecular Weight

508.4g/mol

IUPAC Name

N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-5-[(4-butan-2-ylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C26H26BrN3O3/c1-3-18(2)20-6-10-23(11-7-20)32-17-24-12-13-25(33-24)26(31)29-22-8-4-19(5-9-22)15-30-16-21(27)14-28-30/h4-14,16,18H,3,15,17H2,1-2H3,(H,29,31)

InChI Key

UEZKDZBIGAAYBO-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br

Origin of Product

United States

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